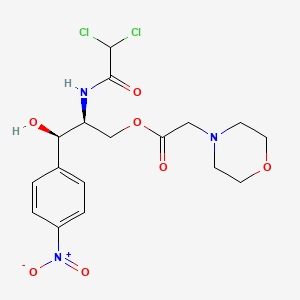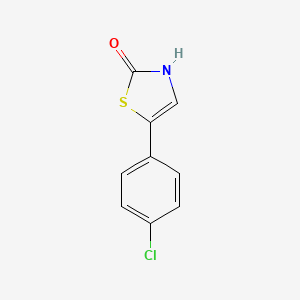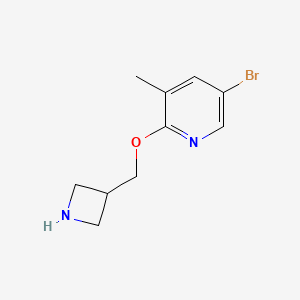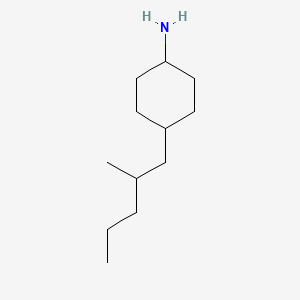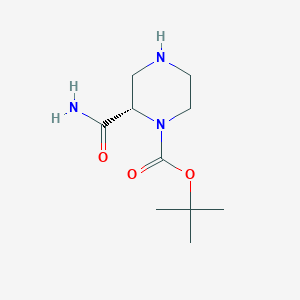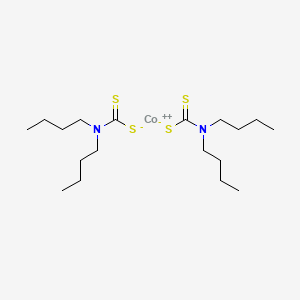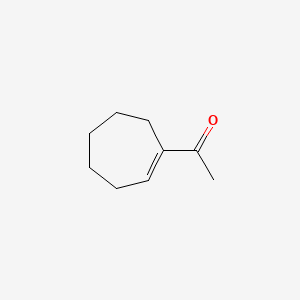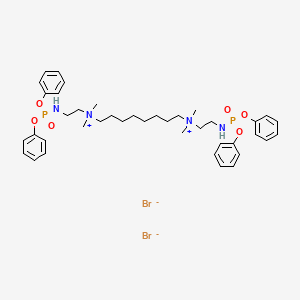
Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) is a complex organic compound known for its unique structure and properties. It features a long octamethylene chain with dimethylammonium groups attached to diphenylphosphonoaminoethyl moieties, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) typically involves the reaction of octamethylene dibromide with dimethyl(2-(diphenylphosphonoamino)ethyl)amine. This reaction is carried out under controlled conditions, often in the presence of a solvent like acetonitrile, and requires careful temperature regulation to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to achieve the desired quality.
化学反应分析
Types of Reactions
Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Halides, hydroxides, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted ammonium salts.
科学研究应用
Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) exerts its effects involves interactions with cellular membranes and proteins. The compound’s phosphonoamino groups can bind to specific molecular targets, influencing various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide): Similar structure but with diisopropyl groups instead of diphenyl groups.
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide: Another compound with similar ammonium and phosphonoamino functionalities.
Uniqueness
Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) is unique due to its specific diphenylphosphonoamino groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it particularly valuable in specialized applications where these properties are advantageous.
属性
CAS 编号 |
18671-87-9 |
|---|---|
分子式 |
C40H58Br2N4O6P2 |
分子量 |
912.7 g/mol |
IUPAC 名称 |
2-(diphenoxyphosphorylamino)ethyl-[8-[2-(diphenoxyphosphorylamino)ethyl-dimethylazaniumyl]octyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C40H58N4O6P2.2BrH/c1-43(2,35-31-41-51(45,47-37-23-13-9-14-24-37)48-38-25-15-10-16-26-38)33-21-7-5-6-8-22-34-44(3,4)36-32-42-52(46,49-39-27-17-11-18-28-39)50-40-29-19-12-20-30-40;;/h9-20,23-30H,5-8,21-22,31-36H2,1-4H3,(H,41,45)(H,42,46);2*1H/q+2;;/p-2 |
InChI 键 |
NUMXJCFSROHULO-UHFFFAOYSA-L |
规范 SMILES |
C[N+](C)(CCCCCCCC[N+](C)(C)CCNP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)CCNP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


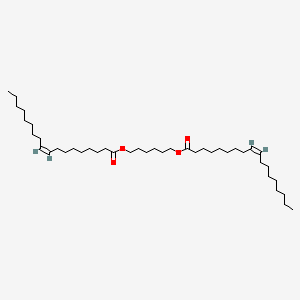
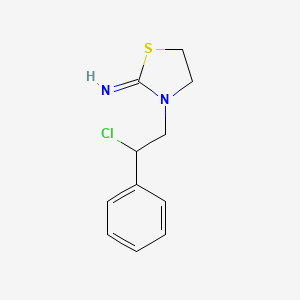
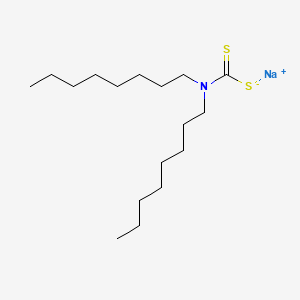
![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13731172.png)
